The compound (3R,4R)-A2-32-01 is a specific enantiomer that has garnered attention for its potential biological activities, particularly as a SaClpP inhibitor. This compound has been studied for its effects on various biological processes and is classified as a small molecule with therapeutic potential.
(3R,4R)-A2-32-01 can be sourced from various chemical suppliers, such as MedChemExpress and TargetMol, where it is available for research purposes. Its chemical structure and properties have been documented in scientific literature and patent filings, indicating its relevance in medicinal chemistry and pharmacology .
(3R,4R)-A2-32-01 falls under the classification of small molecule inhibitors, specifically targeting proteolytic enzymes. It is categorized based on its structural characteristics and functional applications in biochemical research.
The synthesis of (3R,4R)-A2-32-01 involves several organic chemistry techniques, including:
The synthesis typically begins with readily available precursors that undergo multiple steps of reaction, purification, and characterization to yield the final product. For example, the preparation of ((3R,4R)-4-Cyclopropyl-piperidin-3-yl)-phosphoramidic acid diethyl ester is one of the key steps in the synthetic pathway .
The molecular formula of (3R,4R)-A2-32-01 is , with a molecular weight of approximately 522.57 g/mol. The compound features a complex structure that includes multiple functional groups contributing to its biological activity.
The structural representation includes:
(3R,4R)-A2-32-01 participates in several chemical reactions relevant to its function as an inhibitor:
The kinetic parameters of these reactions are typically evaluated using enzyme assays that measure the rate of substrate conversion in the presence of the inhibitor.
The mechanism by which (3R,4R)-A2-32-01 exerts its biological effects involves:
Studies have shown that this compound significantly reduces enzymatic activity at nanomolar concentrations, indicating high potency .
(3R,4R)-A2-32-01 is characterized by:
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile is essential for understanding its interactions with biological targets.
(3R,4R)-A2-32-01 has potential applications in:
(3R,4R)-A2-32-01 is a β-lactone compound that selectively inhibits the Staphylococcus aureus Caseinolytic Protease (SaClpP), a serine protease critical for bacterial virulence and stress response. SaClpP functions as a tetradecameric complex responsible for degrading misfolded proteins and regulating key virulence factors. By targeting SaClpP’s proteolytic activity, (3R,4R)-A2-32-01 disrupts protein homeostasis, leading to accumulation of damaged proteins and impaired bacterial fitness [1] [3].
The compound achieves half-maximal inhibition (IC₅₀) of SaClpP at micromolar concentrations, as measured by fluorogenic substrate hydrolysis assays (e.g., Suc-LY-AMC cleavage). This inhibition directly correlates with reduced hemolytic activity of Staphylococcus aureus, with an effective dose (ED₅₀) of 15 nmol on blood agar plates, demonstrating functional impairment of virulence [6]. Unlike bactericidal antibiotics, (3R,4R)-A2-32-01 operates via a non-lethal anti-virulence mechanism, reducing selective pressure for resistance development [1].
Table 1: Key Inhibition Parameters of (3R,4R)-A2-32-01 Against SaClpP
Parameter | Value | Measurement Method |
---|---|---|
IC₅₀ (Protease Inhibition) | ~30–50 μM* | Fluorogenic substrate hydrolysis |
ED₅₀ (Hemolysis Inhibition) | 15 nmol | Blood agar plate assay |
Structural Motif | β-Lactone | X-ray crystallography |
Note: Precise IC₅₀ values remain context-dependent; ranges reflect literature reports [3] [6].
(3R,4R)-A2-32-01 covalently modifies SaClpP through a nucleophilic attack by the catalytic serine residue (Ser98) on the β-lactone ring. This reaction forms a stable, covalent hydroxyacyl-enzyme intermediate, irreversibly inactivating the protease [4] [6]. Mass spectrometry studies confirm a +301 Da mass shift in SaClpP consistent with covalent adduct formation [4].
The binding process involves:
The stability of this adduct results in prolonged inhibition, with dissociation rates significantly slower than non-covalent inhibitors. Structural analyses reveal that binding induces conformational changes in SaClpP’s handle region, restricting substrate access to the proteolytic chamber [5] [8].
(3R,4R)-A2-32-01 exhibits marked stereoselectivity, with its (R,R) configuration demonstrating superior inhibitory activity over its (S,S) counterpart. The (S,S)-enantiomer shows ~2–5-fold reduced potency in in vitro SaClpP inhibition assays [3] [4]. This difference arises from steric constraints within SaClpP’s chiral binding pocket, where the (R,R) configuration optimally aligns the β-lactone ring for nucleophilic attack by Ser98 [4] [6].
Table 2: Enantiomeric Comparison of A2-32-01 Against SaClpP
Enantiomer | Relative Potency | Key Structural Determinants |
---|---|---|
(3R,4R) | High | Optimal β-lactone orientation for Ser98 attack |
(3S,4S) | Reduced (≥2-fold) | Suboptimal steric alignment in catalytic pocket |
The enantioselectivity underscores the precision required for molecular recognition at SaClpP’s active site. Modifications to the aliphatic chain or β-lactone ring in non-(R,R) configurations impair hydrophobic interactions with residues lining the substrate channel, further diminishing efficacy [4] [6].
A critical feature of (3R,4R)-A2-32-01 is its selectivity for bacterial ClpP over eukaryotic mitochondrial ClpP (HsClpP). Biochemical assays show minimal inhibition of HsClpP even at concentrations >100 μM [2] [9]. This selectivity arises from structural divergences:
Cytotoxicity studies support this selectivity; (3R,4R)-A2-32-01 exhibits low toxicity toward human cells (EC₅₀ >50 μM in NIH/3T3 fibroblasts and >75 μM in HaCaT keratinocytes) [6]. Genetic knockout studies further confirm that mitochondrial ClpP is dispensable for mammalian cell viability, validating its suitability as an antibiotic target [2] [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3